![molecular formula C8H7Br2NO2 B1410029 Methyl 2,6-dibromopyridine-4-acetate CAS No. 1806274-14-5](/img/structure/B1410029.png)
Methyl 2,6-dibromopyridine-4-acetate
Overview
Description
Scientific Research Applications
Reactivity and Transformation Studies
Reactivity with Dimethyl Sulphate : Methyl 2,6-dibromopyridine-4-acetate, when reacted with dimethyl sulphate, yields 1-methyl-2,6-dibromopyridinium methosulphate, indicating its reactivity and potential for creating novel compounds (Wibaut, Speekman, & Wagtendonk, 1939).
Formation of 2-Hydroxy-6-bromopyridine : The compound is involved in forming 2-hydroxy-6-bromopyridine, showcasing its usefulness in synthesizing derivatives of pyridine, which are significant in various chemical processes (Wibaut, Haayman, & Dijk, 2010).
Role in Synthesis of Dideoxy-β-l-talopyranoside : It contributes to the synthesis of methyl 2,6-dideoxy-2-fluoro-β-l-talopyranoside, demonstrating its role in creating complex molecules with potential pharmaceutical applications (Deal & Horton, 1999).
Chemical Modification and Catalysis
Selective Palladium-catalysed Arylation : The compound is used in selective palladium-catalysed arylation, employing N-heterocyclic carbene ligands. This process is significant for organic and medicinal chemists due to the high yields and variety of substitutions achievable (Prajapati, Schulzke, Kindermann, & Kapdi, 2015).
Formation of Bifunctional Chelate Intermediates : It aids in the preparation of bifunctional chelate intermediates for time-resolved fluorescence immunoassays, showing its application in advanced biochemical techniques (Zhang, 2007).
Advanced Material Synthesis
Creation of Polyorganometallic Heterocycles : Methyl 2,6-dibromopyridine-4-acetate is essential in forming polyorganometallic heterocycles like 2,6-dilithiopyridine, which are crucial in advanced material sciences (Newkome & Roper, 1980).
Ligand Synthesis for Metal Complexes : It's used in the synthesis of new dipyridinylamine and dipyridinylmethane ligands, further enhancing our understanding and capabilities in coordination chemistry, particularly with Mg(II) and Zn(II) (Zheng et al., 2008).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2,6-dibromopyridin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSSQFSIKWHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromopyridine-4-acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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